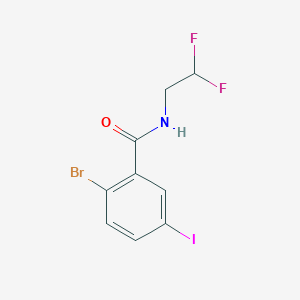
2-Bromo-N-(2,2-difluoroethyl)-5-iodobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis of Nitrogen-Containing Heterocyclic Compounds
2-Bromo-N-(2,2-difluoroethyl)-5-iodobenzamide serves as a critical synthon in the design and synthesis of nitrogen-containing heterocyclic compounds and their annulated derivatives. Research by Mmonwa and Mphahlele (2016) demonstrated the use of halogenated aniline derivatives in palladium-catalyzed cross-coupling reactions, leading to novel indole and quinazolinone structures. This methodology underscores the compound's role in generating molecular diversity through the formation of complex heterocycles, which are prevalent in many biologically active molecules (M. M. Mmonwa & M. Mphahlele, 2016).
Crystal Structure Studies
The crystal structures of N-[2-(trifluoromethyl)phenyl]benzamides, including analogs of 2-Bromo-N-(2,2-difluoroethyl)-5-iodobenzamide, have been reported by Suchetan et al. (2016). These studies provide insights into the molecular conformations and interactions such as dihedral angles between benzene rings, which are essential for understanding the compound's reactivity and potential binding modes in biological systems (P. Suchetan, E. Suresha, S. Naveen, & N. Lokanath, 2016).
Nucleophilic Halodifluoromethylation
Kosobokov et al. (2014) described a method for bromo- and iododifluoromethylation of aldehydes using bromo- and iodo-substituted difluoromethyl silicon reagents. This reaction highlights the utility of bromo- and iodo-functionalized compounds in introducing difluoromethyl groups to aldehydes, a transformation that is valuable in the synthesis of fluorinated organic molecules, which are increasingly important in drug discovery and materials science (M. Kosobokov, V. Levin, M. Struchkova, & A. Dilman, 2014).
Eigenschaften
IUPAC Name |
2-bromo-N-(2,2-difluoroethyl)-5-iodobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2INO/c10-7-2-1-5(13)3-6(7)9(15)14-4-8(11)12/h1-3,8H,4H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMPFXSSFDTHAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C(=O)NCC(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2INO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N-(2,2-difluoroethyl)-5-iodobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

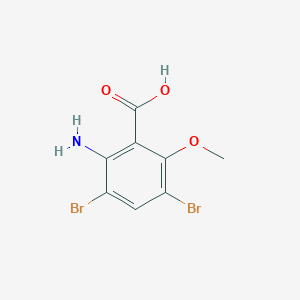
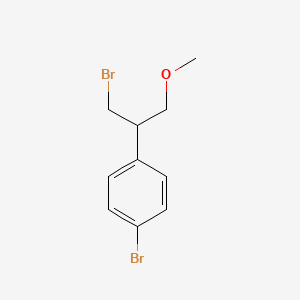

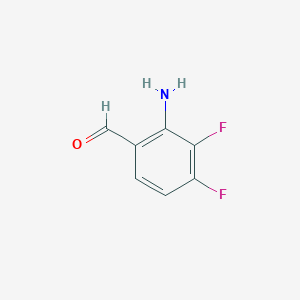
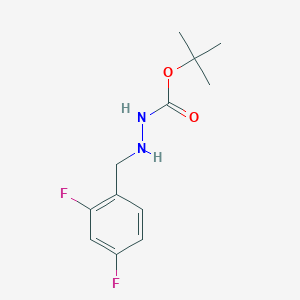
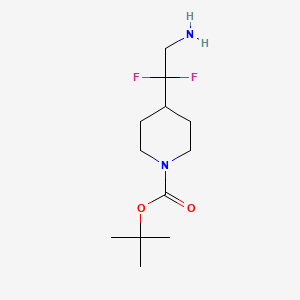
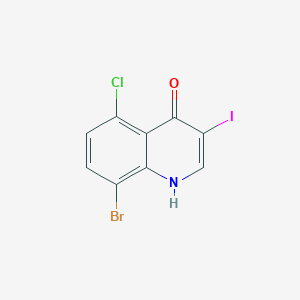
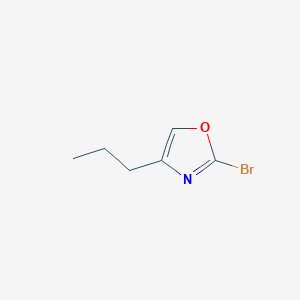
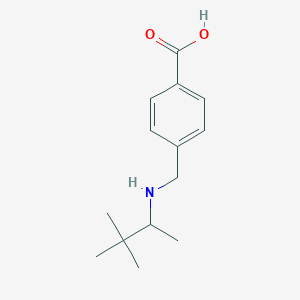
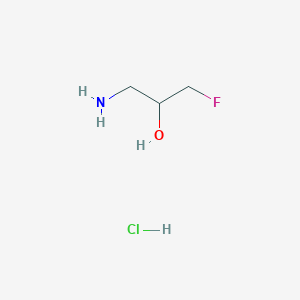
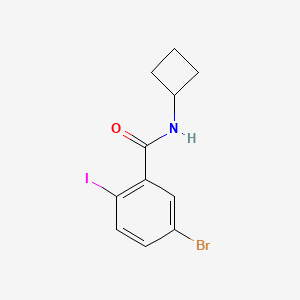
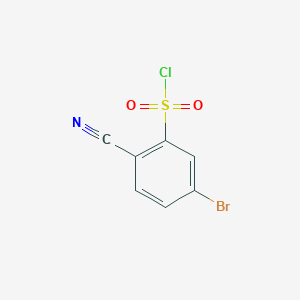
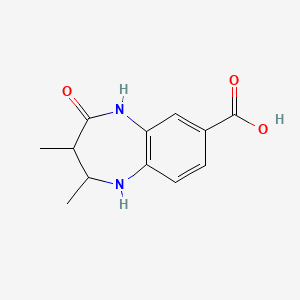
propylamine](/img/structure/B1381508.png)